Aspafilioside C

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Aspafilioside C is a natural product found in Asparagus cochinchinensis and Asparagus filicinus with data available.

科学的研究の応用

Pharmacological Applications

Anticancer Activity

Aspafilioside C has demonstrated significant anticancer properties. It induces apoptosis in various cancer cell lines through multiple signaling pathways. Research indicates that it may activate the ERK and p38 MAPK pathways, leading to cell cycle arrest and apoptosis in human hepatoma cells (HepG2) . This mechanism is crucial as it suggests potential for developing targeted cancer therapies.

Mechanism of Action

The saponin operates by up-regulating specific oncogenes such as H-Ras and N-Ras, which are involved in cell proliferation and survival. By modulating these pathways, this compound can effectively inhibit tumor growth and promote cancer cell death .

Natural Product Chemistry

Isolation and Characterization

this compound can be isolated from the roots of Asparagus filicinus using various extraction techniques. Its structural characterization is typically performed using NMR spectroscopy and mass spectrometry, which confirm its steroidal saponin structure .

Synthesis Studies

Recent studies have also focused on the synthetic pathways to produce this compound analogs that may enhance its bioactivity or reduce toxicity. This area of research is critical for pharmaceutical development, aiming to create more effective anticancer agents .

Case Studies

特性

CAS番号 |

131123-74-5 |

|---|---|

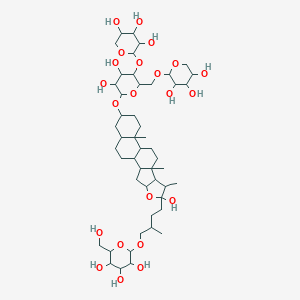

分子式 |

C49H82O22 |

分子量 |

1023.2 g/mol |

IUPAC名 |

2-[4-[16-[3,4-dihydroxy-5-(3,4,5-trihydroxyoxan-2-yl)oxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C49H82O22/c1-20(16-63-44-40(60)36(56)35(55)30(15-50)68-44)7-12-49(62)21(2)32-29(71-49)14-26-24-6-5-22-13-23(8-10-47(22,3)25(24)9-11-48(26,32)4)67-46-41(61)37(57)42(70-45-39(59)34(54)28(52)18-65-45)31(69-46)19-66-43-38(58)33(53)27(51)17-64-43/h20-46,50-62H,5-19H2,1-4H3 |

InChIキー |

GNLNTGLCBAHLPE-UHFFFAOYSA-N |

SMILES |

CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)COC7C(C(C(CO7)O)O)O)OC8C(C(C(CO8)O)O)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)O |

正規SMILES |

CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)COC7C(C(C(CO7)O)O)O)OC8C(C(C(CO8)O)O)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)O |

同義語 |

5 beta-furost-3 beta,22,26-triol-3-O-beta-D-xylopyranosyl-(1-4)-(alpha-L-arabinopyranosyl (1-6))-beta-D-glucopyranoside-26-O-beta-D-glucopyranoside aspafilioside C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。